17α-氰甲基-19-去甲睾酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 19-nortestosterone derivatives involves complex chemical processes. For example, 7alpha,11beta-Dimethyl-19-nortestosterone is synthesized through methyl addition to a specific estradienone compound, showcasing the potential for structural modification to enhance androgenic activity and selectivity (Cook & Kepler, 2005). Similar methodologies could apply to 17alpha-Cyanomethyl-19-nortestosterone, emphasizing the role of precise chemical modifications in determining the compound's biological properties.

Molecular Structure Analysis

The molecular structure of 19-nortestosterone derivatives significantly impacts their biological activity. For instance, alterations at the 7alpha and 11beta positions, as seen in dimethyl-19-nortestosterone, have been shown to enhance androgen receptor binding and anabolic:androgenic ratios, suggesting a sophisticated balance between structure and function (Cook & Kepler, 2005).

Chemical Reactions and Properties

Chemical reactions involving 19-nortestosterone derivatives are diverse and can lead to a variety of biological effects. The introduction of a cyano group, as described in the synthesis of cyano derivatives of iodovinyl-19-nortestosterone, illustrates the complex interplay between chemical modifications and receptor affinity, as well as the potential for targeted therapeutic applications (Ali et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are crucial for their biological efficacy and pharmacokinetic profiles. While specific data on 17alpha-Cyanomethyl-19-nortestosterone are not available, analogous compounds demonstrate the importance of physical characteristics in determining their suitability for medical use.

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to androgen receptors, are central to the therapeutic potential of 19-nortestosterone derivatives. Modifications like the cyano group addition can alter these properties significantly, influencing both the compound's activity and its interaction with biological systems (Ali et al., 2003).

科学研究应用

雄激素受体调节

一项研究重点介绍了一种化合物 7α,11β-二甲基-19-去甲睾酮的合成,该化合物展示了具有前列腺保护特性的强效且选择性的雄激素受体调节作用。这种化合物由于其结构修饰,显示出增强的雄激素受体结合、雄激素活性,以及与单甲基同系物相比改善的合成代谢:雄激素比率,表明其在需要选择性雄激素受体调节的临床应用中的潜力 (Cook & Kepler, 2005)。

受体成像放射性配体开发

另一项研究集中在 7α-氰基-(17α,20E/Z)-[125I]碘乙烯基-19-去甲睾酮的合成及其作为雄激素和孕激素受体放射性配体的潜力。这些化合物在用碘-125 标记后,评估了它们对雄激素受体的结合亲和力和在动物模型中的生物分布。该研究结果表明,在去甲睾酮衍生物的 7α 位点添加氰基并不能提高它们作为 SPECT 药物的潜力,用于对前列腺中雄激素受体密度进行成像 (Ali 等人,2003)。

作为孕激素的药理特征

广泛综述了合成孕激素的药理特征,包括衍生自 19-去甲睾酮的孕激素。这篇综述重点介绍了去甲睾酮衍生物在避孕和激素治疗中的多种应用,讨论了它们的雄激素、雌激素和孕激素活性。值得注意的是,它提到了屈螺酮的开发,这是一种具有 17α-氰甲基的衍生物,展示了其部分抗雄激素作用和在旨在降低血压和避免水潴留的制剂中的潜在益处 (Sitruk-Ware, 2004)。

安全和危害

The safety data sheet for 17alpha-Cyanomethyl-19-nortestosterone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

In a study, five novel 17α-19-nortestosterones were synthesized to increase their beneficial biological activities without associated undesired hormonal effects. These compounds were screened against a panel of human adherent gynecological cancer cell lines, and some of them exhibited a remarkable inhibitory effect on the proliferation of HeLa cells . This suggests potential future directions in the development of 17alpha-Cyanomethyl-19-nortestosterone and related compounds for therapeutic applications.

作用机制

Target of Action

It is known that similar compounds, such as norethindrone, target progesterone and estrogen receptors . These receptors play a crucial role in various biological processes, including reproduction and metabolism .

Mode of Action

Based on its structural similarity to other steroid hormones, it can be hypothesized that it binds to its target receptors and modulates their activity, leading to changes in gene expression and cellular function .

Biochemical Pathways

Steroid hormones typically influence pathways related to cell growth, differentiation, and metabolism .

Pharmacokinetics

Steroid hormones generally have good bioavailability due to their lipophilic nature, which allows them to easily cross cell membranes .

Result of Action

Steroid hormones typically have wide-ranging effects, including modulation of gene expression, alteration of cell function, and influence on metabolic processes .

属性

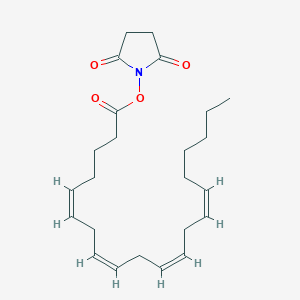

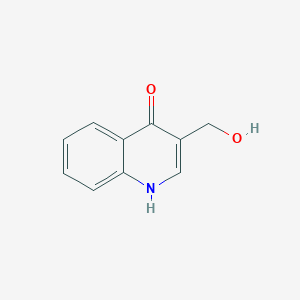

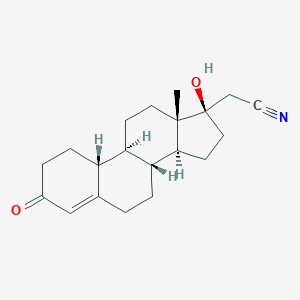

IUPAC Name |

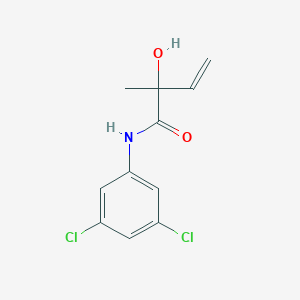

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEXGMZKAAFZNS-JBKQDOAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17alpha-Cyanomethyl-19-nortestosterone | |

CAS RN |

67473-36-3 |

Source

|

| Record name | 17alpha-Cyanomethyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)